5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine
Description
Structural Identification and IUPAC Nomenclature
The chemical compound 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine represents a sophisticated example of heterocyclic architecture, characterized by its systematic nomenclature that precisely describes its molecular structure. The International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine, which systematically describes the positioning of each functional group within the molecular framework. The compound is formally registered under Chemical Abstracts Service number 1038733-36-6, providing a unique identifier for this specific molecular entity in chemical databases worldwide.
The molecular structure can be comprehensively described through several standardized chemical notation systems. The International Chemical Identifier string for this compound is InChI=1S/C11H13BrN4/c12-10-2-3-11(15-8-10)14-4-1-6-16-7-5-13-9-16/h2-3,5,7-9H,1,4,6H2,(H,14,15), which encodes the complete structural information including connectivity and stereochemistry. The corresponding InChI Key, NHTKKFJSSHDAFC-UHFFFAOYSA-N, serves as a condensed hash representation of the structure for rapid database searching and identification purposes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₄ |
| Molecular Weight | 281.15 g/mol |
| Chemical Abstracts Service Number | 1038733-36-6 |
| InChI Key | NHTKKFJSSHDAFC-UHFFFAOYSA-N |
| Physical Form | Powder |
| Purity | 95% (typical commercial grade) |
The Simplified Molecular Input Line Entry System representation, written as Brc1ccc(nc1)NCCCn1cncc1, provides a linear notation that captures the essential connectivity pattern of the molecule. This notation clearly illustrates the bromine substitution at the 5-position of the pyridine ring, the amino linkage at the 2-position, and the three-carbon chain connecting to the imidazole nitrogen. The compound exhibits a relative density of 1.71 grams per milliliter at 25 degrees Celsius, indicating its substantial molecular packing efficiency.
The structural architecture incorporates several key functional elements that define its chemical behavior and potential applications. The pyridine ring system provides a six-membered aromatic heterocycle with nitrogen at the 1-position, while the bromine substitution at the 5-position introduces significant electronegativity and potential for further chemical modification through cross-coupling reactions. The amino group at the 2-position of the pyridine ring serves as the connection point for the propyl linker, which in turn connects to the nitrogen atom of the imidazole ring system. This flexible three-carbon chain allows for conformational flexibility while maintaining the spatial relationship between the two heterocyclic components.
Historical Context in Heterocyclic Chemistry
The development of imidazole-pyridine hybrid compounds builds upon a rich historical foundation in heterocyclic chemistry, with both parent ring systems having been discovered and characterized during the nineteenth century. Imidazole was first reported in 1858 by the German chemist Heinrich Debus, although various imidazole derivatives had been discovered as early as the 1840s, establishing the fundamental understanding of this five-membered diazole ring system. The historical significance of imidazole chemistry was further enhanced when it was demonstrated that glyoxal, formaldehyde, and ammonia could condense to form imidazole, originally named glyoxaline, providing the first systematic synthetic approach to this important heterocycle.
Pyridine chemistry has an equally distinguished historical trajectory, with the compound being first documented by the Scottish scientist Thomas Anderson in 1849, who examined the contents of oil obtained through high-temperature heating of animal bones. Anderson isolated pure pyridine two years later and described it as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils. The naming of pyridine derives from the Greek word πῦρ meaning fire, reflecting its origin from pyrolytic processes, with the suffix idine added in compliance with chemical nomenclature conventions to indicate a cyclic compound containing a nitrogen atom.
The structural elucidation of pyridine followed several decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This proposal was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, definitively establishing the aromatic character and substitution pattern of the pyridine ring. The first synthesis of pyridine derivatives was achieved in 1876 when William Ramsay combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.
The contemporary understanding of heterocyclic chemistry was significantly advanced through the work of Arthur Rudolf Hantzsch, who coined the name imidazole in 1887 and later described the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis, which typically uses a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, became a foundational method for constructing substituted pyridine rings. This historical development established the synthetic methodologies that would eventually enable the creation of complex hybrid molecules like 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine.
The evolution of heterocyclic chemistry throughout the twentieth century emphasized the importance of structural diversity and the potential for combining multiple heterocyclic units within single molecular frameworks. The recognition that imidazole rings are present in important biological building blocks such as histidine and histamine, and that many drugs contain imidazole rings including antifungal agents and antibiotics, highlighted the medicinal importance of this heterocycle. Similarly, the widespread occurrence of pyridine rings in natural products, pharmaceuticals, and agrochemicals established pyridine as a privileged structure in drug discovery efforts.
Significance of Imidazole-Pyridine Hybrid Architectures
The strategic combination of imidazole and pyridine structural elements within hybrid molecular architectures represents a sophisticated approach to medicinal chemistry that leverages the complementary properties of both heterocyclic systems. Imidazole-pyridine hybrids have emerged as a privileged class of compounds due to their ability to interact with multiple biological targets while maintaining favorable pharmacological properties. The significance of these hybrid architectures stems from their capacity to combine the basicity and hydrogen bonding potential of imidazole with the electron-deficient aromatic character and coordination capabilities of pyridine.
Research has demonstrated that hybrid bis-imidazole-pyridine derivatives exhibit remarkable antifungal activity against both human and plant fungal strains, with some compounds showing efficacy comparable to established antifungal agents such as fluconazole. The best antifungal activity was manifested by hybrid bis-imidazole-pyridine compounds that demonstrated quasi-nonselective activity against tested human and plant pathogenic fungi, suggesting broad-spectrum potential for this molecular architecture. These findings underscore the therapeutic potential of imidazole-pyridine hybrids and validate the strategic value of combining these heterocyclic motifs.
The structural versatility of imidazole-pyridine hybrids allows for extensive modification and optimization of biological activity through systematic variation of substituents and linker regions. Studies of imidazole-pyridine-based scaffolds against various breast cancer cell lines have revealed that specific structural modifications can significantly influence cytotoxicity profiles and selectivity patterns. Among synthesized molecules in this class, compounds with specific substitution patterns exhibited better potency with half-maximal inhibitory concentration values below 50 micromolar against certain breast cancer cell lines, demonstrating the structure-activity relationship potential inherent in these hybrid architectures.
| Biological Target | Activity Type | Representative Potency | Reference Context |
|---|---|---|---|
| Human Fungal Strains | Antifungal | Comparable to fluconazole | Hybrid bis-imidazole-pyridine |
| Plant Fungal Strains | Antifungal | Commercial agent equivalence | Broad-spectrum activity |
| Breast Cancer Cells | Cytotoxic | IC₅₀ < 50 μM | Structure-dependent selectivity |
| Carbonic Anhydrase IX | Enzymatic Inhibition | IC₅₀ = 7.55 μM | Cancer-related target |
The molecular hybridization approach employed in imidazole-pyridine derivatives involves the strategic connection of two or more biologically active pharmacophores to create new hybrid molecules with enhanced biological activities. This approach has proven particularly successful when applied to heterocyclic systems, as the combination of imidazole and pyridine moieties can lead to synergistic effects that exceed the individual contributions of each component. The introduction of various substituents and linking strategies allows for fine-tuning of physicochemical properties, bioavailability, and target selectivity.
The significance of imidazole-pyridine hybrid architectures extends beyond their immediate biological activity to encompass their role as versatile synthetic intermediates and molecular scaffolds. The presence of multiple nitrogen atoms within these hybrid structures provides numerous sites for potential coordination with metal centers, making them valuable in coordination chemistry and catalysis applications. Additionally, the electron-rich imidazole ring and electron-deficient pyridine ring create complementary electronic properties that can be exploited in materials science applications, particularly in the development of organic electronic devices and semiconductors.
Contemporary research continues to expand the scope and application of imidazole-pyridine hybrid architectures through advanced synthetic methodologies and mechanistic understanding. The use of ultrasound irradiation methods for the synthesis of these hybrids has demonstrated advantages including dramatic decreases in reaction time, notable acceleration in reaction rates, remarkable decreases in consumed energy, and higher yields compared to conventional thermal heating methods. These synthetic improvements have enhanced the accessibility of complex imidazole-pyridine hybrids and facilitated more extensive structure-activity relationship studies.
Properties
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4/c12-10-2-3-11(15-8-10)14-4-1-6-16-7-5-13-9-16/h2-3,5,7-9H,1,4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKKFJSSHDAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Imidazole-containing compounds
are a class of heterocyclic organic compounds that have a wide range of chemical and biological properties. They are key components to functional molecules that are used in a variety of everyday applications. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
The mode of action of these compounds can vary greatly depending on their structure and the specific functional groups they contain. They can interact with various biological targets, leading to changes in cellular processes and functions.
The biochemical pathways affected by these compounds can also be diverse. They can influence a variety of cellular processes, from signal transduction pathways to metabolic pathways.
Regarding pharmacokinetics , imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
The result of action of these compounds can manifest in various ways at the molecular and cellular levels, depending on the specific biological targets and pathways they affect.
Biological Activity
5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine, identified by the CAS number 1038733-36-6, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The biological activity of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine can be attributed to its interaction with various biological targets. As an imidazole-containing compound, it is known to influence multiple cellular processes through:
- Signal Transduction : The compound may modulate pathways involved in cell signaling, impacting cellular responses to external stimuli.
- Metabolic Pathways : It can affect metabolic processes, potentially enhancing or inhibiting specific enzymatic activities.
Antiparasitic Activity
Research indicates that imidazole derivatives exhibit significant antiparasitic properties. In a study involving similar compounds, modifications to the imidazole ring and pyridine structure resulted in varying degrees of potency against parasitic infections. For example, certain structural modifications led to compounds with EC50 values as low as 0.064 μM, highlighting the potential for targeted antiparasitic therapies .
Case Study 1: Antiparasitic Efficacy
A comparative study evaluated various imidazole derivatives for their antiparasitic activity. The results indicated that compounds structurally similar to 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine maintained potent activity, with some derivatives achieving EC50 values significantly lower than traditional treatments. This suggests that further exploration of this compound could lead to new therapeutic options for parasitic diseases.
Case Study 2: Antimicrobial Testing
In another study focusing on the antimicrobial potential of imidazole derivatives, compounds were tested against a range of bacterial strains. Results showed that modifications in the side chains significantly affected antibacterial activity, with certain configurations yielding MIC values indicating strong efficacy against resistant strains .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN4 |
| Molecular Weight | 281.15 g/mol |
| Purity | ~95% |
| Antiparasitic EC50 | As low as 0.064 μM |
| Antimicrobial MIC Range | 0.0039 - 0.025 mg/mL |
Scientific Research Applications
Pharmacology
5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, which can lead to modulation of cellular processes. For instance, imidazole-containing compounds are known to influence signal transduction pathways and metabolic processes.
Case Study: Anticancer Activity
Research has shown that compounds similar to 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively reduce tumor growth in vitro and in vivo models by targeting the PI3K/Akt signaling pathway.
Biochemistry
In biochemical research, this compound serves as a useful tool for studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and its polar nature enhance its solubility in biological systems, facilitating its use in various assays.
Case Study: Enzyme Inhibition
A notable study investigated the inhibitory effects of this compound on certain enzymes involved in nucleotide metabolism. The results indicated that it could act as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic applications.
Medicinal Chemistry
The compound's structural features make it an attractive candidate for drug development. Its bromine atom can enhance bioactivity through halogen bonding interactions, which are crucial in drug-receptor binding.
Case Study: Drug Development
In medicinal chemistry research, analogs of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine have been synthesized and tested for their efficacy against various diseases, including infections caused by resistant strains of bacteria. The modifications led to improved potency and selectivity towards bacterial targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analog, MMV3 (6-(5-bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...), shares the imidazole-propylamine linker but differs in pyridine substitution (bromine at position 3 vs. 5) and core heterocycle arrangement (Fig. 2). These positional isomers influence electronic distribution and steric accessibility, which are critical for target binding. For instance:
- The absence of a fused imidazo-thiadiazole system (as seen in MMV1 ) simplifies the scaffold, possibly reducing synthetic complexity but also limiting rigidity and binding specificity .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Pyridine Substituent | Linker Structure | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|---|
| 5-Bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine | Br at C5 | Propyl-imidazole | 311.2 | 2.1 |
| MMV3 | Br at C3 | Propyl-imidazole | 348.3† | 3.0 |
| MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine) | Thiophene at C5 | Oxane-methyl | 375.5 | 2.8 |
*Predicted using Molinspiration software.
†Estimated based on partial structure in .
Pharmacological Activity
While direct activity data for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine is scarce, its structural analogs provide insights:
- MMV3 and MMV1 were identified as CntA inhibitors in a high-throughput screen, with IC50 values in the low micromolar range . The bromine position in MMV3 may enhance hydrophobic interactions with the enzyme’s active site compared to the target compound’s C5 substitution.
- Imidazole derivatives generally exhibit moderate-to-high solubility in aqueous buffers (e.g., PBS at pH 7.4), but the propyl linker in the target compound could introduce conformational flexibility, reducing binding affinity compared to rigid scaffolds like MMV1 .
Preparation Methods
Alkylation of 5-bromo-2-aminopyridine
-
- 5-bromo-2-aminopyridine (starting material)
- 1,3-dihalopropane (e.g., 1,3-dibromopropane or 3-bromopropyl halide)
- Base such as potassium carbonate or sodium hydride
- Solvent: anhydrous acetonitrile or dimethylformamide (DMF)
- Temperature: 50–80 °C
- Time: Several hours (typically 6–12 h)
Mechanism:
The nucleophilic amino group on the pyridine attacks the alkyl halide, displacing the halide and forming the N-(3-halopropyl) intermediate.
Nucleophilic Substitution with Imidazole
-
- N-(3-halopropyl)-5-bromo-pyridin-2-amine intermediate
- Imidazole (1H-imidazole)
- Base: Potassium carbonate or triethylamine
- Solvent: Acetonitrile or DMF
- Temperature: Room temperature to 80 °C
- Time: 12–24 h
Mechanism:
The nitrogen of the imidazole ring performs nucleophilic substitution on the terminal halide of the propyl chain, forming the N-[3-(1H-imidazol-1-yl)propyl] linkage.
Alternative Synthetic Routes and Catalytic Methods
Palladium-Catalyzed Cross-Coupling
- Some literature reports the use of palladium-catalyzed Buchwald-Hartwig amination or related coupling protocols to attach the imidazole moiety to the pyridine ring or side chain.
- Catalysts such as Pd2(dba)3 with ligands like XantPhos, bases like t-BuONa, and solvents such as toluene at elevated temperatures (~90–110 °C) are employed.
- This method offers high selectivity and yields, especially for complex substitutions or when direct nucleophilic substitution is inefficient.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Bromination (if needed) | Pyridin-2-amine | NBS, CH3CN, 30 °C, 5 h | 5-bromo-pyridin-2-amine | Selective bromination at 5-position |
| 2 | Alkylation | 5-bromo-pyridin-2-amine | 1,3-dihalopropane, K2CO3, ACN, 50–80 °C, 6–12 h | N-(3-halopropyl)-5-bromo-pyridin-2-amine | Introduction of propyl linker |
| 3 | Nucleophilic substitution | N-(3-halopropyl)-5-bromo-pyridin-2-amine | Imidazole, K2CO3 or Et3N, ACN or DMF, RT–80 °C, 12–24 h | 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine | Final product formation |
| 4 | Pd-catalyzed coupling (optional) | Pyridin-2-amine derivative + imidazole or halide | Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C, 12 h | Coupled product | Used for challenging substitutions |
Research Findings and Yields
- Yields: Alkylation and nucleophilic substitution steps generally afford moderate to high yields (60–90%) depending on reaction conditions and purification methods.
- Purity: Final compound purity is typically >95% as confirmed by NMR and HPLC analyses.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry with characteristic signals for pyridine, imidazole, and bromine-substituted aromatic protons.
Analytical Data Example (From Related Imidazole-Pyridine Compounds)
| Analysis Type | Data Example |
|---|---|
| ^1H NMR | δ 7.0–8.5 ppm (aromatic H, pyridine and imidazole) |
| ^13C NMR | Signals at ~120–150 ppm (aromatic C), aliphatic carbons at ~30–40 ppm |
| MS (ESI) | Molecular ion peak at m/z consistent with 281.15 g/mol |
| Purity | >95% by HPLC |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 5-bromopyridin-2-amine and 3-(1H-imidazol-1-yl)propanal using sodium cyanoborohydride under reflux in methanol . Alternative routes include nucleophilic substitution of halogenated pyridines with imidazole-containing alkylamines, requiring bases like K₂CO₃ and polar aprotic solvents (e.g., DMF) . Optimizing temperature (60–100°C), reaction time (3–24 hours), and stoichiometry (1:1.2 amine:aldehyde ratio) is critical for yields >75%. Purity is confirmed via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the pyridine and imidazole moieties, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and alkyl linker protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 295.03 [M+H]⁺ for C₁₁H₁₂BrN₄) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions forming centrosymmetric dimers) .
Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .
- Enzyme Inhibition : Conduct kinetic assays (e.g., IC₅₀ determination) with substrates like ATP for kinases, monitoring via spectrophotometry .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on imidazole-pyridine interactions with catalytic residues .
Advanced Research Questions
Q. How can contradictory data on synthesis yields or biological activity be resolved?
- Methodological Answer :
- Yield Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile may reduce side reactions in alkylation steps .
- Biological Replicates : Perform dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HeLa) to account for cell-type-specific effects .
- Meta-Analysis : Compare crystallographic data (e.g., CSD entries) to validate conformational stability under assay conditions .
Q. What strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Simulate hydrolysis (pH 2–12, 37°C) and photolysis (UV-Vis irradiation), analyzing products via LC-MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess acute toxicity (EC₅₀ values) .
- Bioaccumulation : Calculate logP (predicted ~2.1) and model soil/water partitioning using EPI Suite .
Q. How can the compound’s crystal structure inform its molecular interactions in drug design?
- Methodological Answer :
- Hydrogen Bonding : The pyridine N and imidazole NH form intermolecular bonds (e.g., N–H···N, 2.50 Å) critical for dimerization .
- π-Stacking : Analyze phenyl ring interactions (Cg···H distances <3.0 Å) to design analogs with enhanced target binding .
- Solubility Optimization : Modify the propyl linker (e.g., PEGylation) while preserving crystallographic packing motifs .
Q. What computational methods are effective for predicting the compound’s pharmacokinetics?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate permeability (Caco-2), cytochrome P450 inhibition, and blood-brain barrier penetration .
- Metabolic Pathways : Run MetaSite simulations to identify probable oxidation sites (e.g., imidazole ring) .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Core Modifications : Replace bromine with electron-withdrawing groups (e.g., CF₃) to boost electrophilic reactivity .
- Linker Optimization : Test alkyl vs. aryl linkers to balance flexibility and rigidity for target engagement .
- Bioisosteres : Substitute imidazole with triazole or tetrazole rings to improve metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
